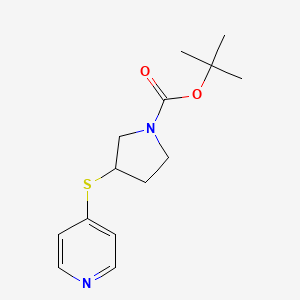
3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine thiols under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting various biological pathways.
Industry: In the chemical industry, tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the pyrrolidine ring can provide steric hindrance or conformational flexibility.
類似化合物との比較
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate
- tert-Butyl 3-(pyridin-3-ylthio)pyrrolidine-1-carboxylate
Comparison: While these compounds share similar structural features, tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate is unique due to the position of the pyridine ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior.
特性
分子式 |
C14H20N2O2S |
|---|---|
分子量 |
280.39 g/mol |
IUPAC名 |
tert-butyl 3-pyridin-4-ylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-6-12(10-16)19-11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3 |
InChIキー |
YWMFKJMBBJWVDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


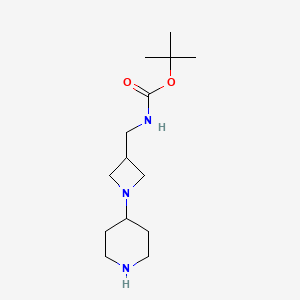
![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)

![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)

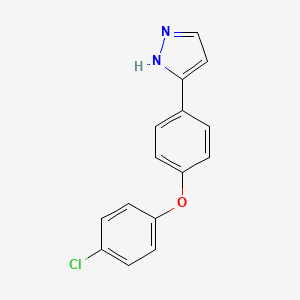

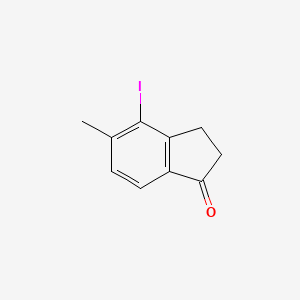


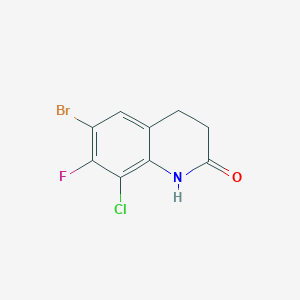
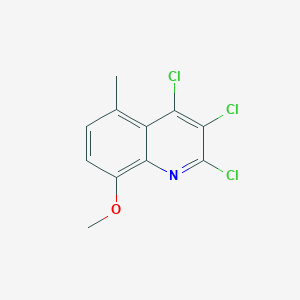
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
